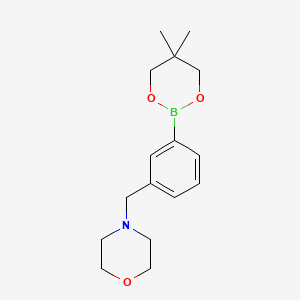![molecular formula C9H9ClN4OS B1456984 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine CAS No. 41975-14-8](/img/structure/B1456984.png)
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
Vue d'ensemble
Description
“4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine” is a chemical compound with the CAS Number 41975-14-8 . Its molecular weight is 256.72 . The IUPAC name for this compound is 5-chloro-7-(4-morpholinyl)[1,3]thiazolo[5,4-d]pyrimidine .
Molecular Structure Analysis
The InChI code for “4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine” is 1S/C9H9ClN4OS/c10-9-12-7(14-1-3-15-4-2-14)6-8(13-9)16-5-11-6/h5H,1-4H2 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine” include a molecular weight of 256.72 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of pyrimidine derivatives, including those related to the specified compound, involves intricate chemical processes that yield compounds with significant therapeutic importance. For instance, the research outlined by Nandha Kumar et al. (2001) details a facile method for creating pyrimido[4,5-b]quinolines, which are closely related to the thiazolopyrimidine structure of interest. This synthesis pathway is crucial for producing biologically active compounds, highlighting the compound's relevance in chemical synthesis and drug design (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Biological and Medicinal Applications
Antimicrobial and Antitumor Activity
Pyrazolo[1,5-a]pyrimidine scaffold, a structure similar to the one , has displayed a broad range of medicinal properties, including anticancer and anti-infectious activities. Cherukupalli et al. (2017) review highlights the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, underscoring the potential for the development of drug candidates (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Optical Sensing and Drug Development
Pyrimidine derivatives have also been explored for their use in optical sensing, as detailed by Jindal and Kaur (2021). These compounds exhibit exquisite sensing materials capabilities alongside their biological and medicinal applications, indicating the potential utility of the specified compound in developing new optical sensors with biological relevance (Jindal & Kaur, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .
Propriétés
IUPAC Name |
4-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-9-12-7(14-1-3-15-4-2-14)6-8(13-9)16-5-11-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSSSZJPRMYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=NC(=N2)Cl)SC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)





![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)
